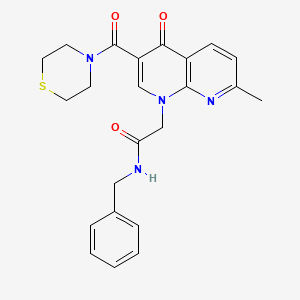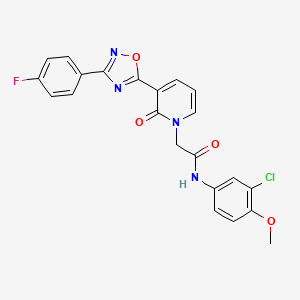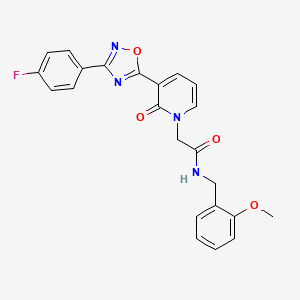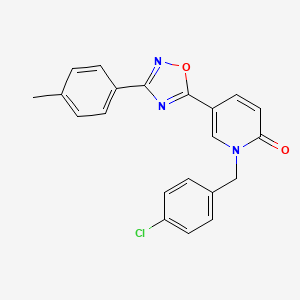![molecular formula C27H26FN3O2S B3404905 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 1251623-87-6](/img/structure/B3404905.png)
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Vue d'ensemble
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline, also known as DBSQ, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. DBSQ has been found to possess unique biochemical and physiological effects that make it a promising candidate for drug development.
Applications De Recherche Scientifique
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to possess anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting topoisomerase II, 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline can prevent cancer cells from dividing and growing. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. By inhibiting COX-2, 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline can reduce inflammation in the body.
Biochemical and Physiological Effects
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. In addition, 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II and COX-2, which makes it a useful tool for studying the mechanisms of these enzymes. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is also relatively easy to synthesize, which makes it accessible for researchers. However, 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has some limitations for lab experiments. It is a highly reactive compound that can be difficult to handle, and it has been found to be toxic to some cells at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline. One area of research is the development of 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline derivatives that may have improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline in combination with other drugs for the treatment of cancer. Additionally, the mechanisms of action of 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline need to be further elucidated to better understand how it works and how it can be used in the development of new drugs.
Conclusion
In conclusion, 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a complex process that requires expertise in organic chemistry. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has been found to possess unique biochemical and physiological effects that make it a promising candidate for drug development. It has been studied for its anti-cancer and anti-inflammatory properties and has been found to inhibit the activity of topoisomerase II and COX-2. 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has several advantages for lab experiments, but it also has some limitations. There are several potential future directions for research on 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline, including the development of derivatives and the investigation of its use in combination with other drugs.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-11-12-21(17-20(19)2)34(32,33)26-18-29-24-9-5-3-7-22(24)27(26)31-15-13-30(14-16-31)25-10-6-4-8-23(25)28/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILVQOPSKHGEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(4-methylbenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B3404843.png)
![Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate](/img/structure/B3404850.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3404851.png)
![N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B3404864.png)

![N-(2-isopropylphenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3404890.png)
![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404895.png)
![4-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazol-5-yl)benzonitrile](/img/structure/B3404903.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3404907.png)

![N-(3-fluorophenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3404924.png)